molecular formula C7H17ClN2O B13003936 2-Methyl-2-(propylamino)propanamide hydrochloride

2-Methyl-2-(propylamino)propanamide hydrochloride

Cat. No.: B13003936
M. Wt: 180.67 g/mol
InChI Key: KHNNJWBXHYIDOA-UHFFFAOYSA-N
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Description

2-Methyl-2-(propylamino)propanamidehydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a hydrochloride salt form of 2-Methyl-2-(propylamino)propanamide, which is known for its applications in various scientific fields. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(propylamino)propanamidehydrochloride typically involves the reaction of 2-methylpropanamide with propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methylpropanamide and propylamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.

    Procedure: The starting materials are mixed and heated to a specific temperature to facilitate the reaction. The product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-2-(propylamino)propanamidehydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(propylamino)propanamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-Methyl-2-(propylamino)propanamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propylamino)propanamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Prilocaine Hydrochloride: A local anesthetic with a similar structure.

    Articaine Hydrochloride: Another local anesthetic with comparable properties.

    2-Methyl-2-(methylamino)propanamide Hydrochloride: A related compound with different substituents.

Uniqueness

2-Methyl-2-(propylamino)propanamidehydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

2-methyl-2-(propylamino)propanamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-4-5-9-7(2,3)6(8)10;/h9H,4-5H2,1-3H3,(H2,8,10);1H

InChI Key

KHNNJWBXHYIDOA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)(C)C(=O)N.Cl

Origin of Product

United States

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